molecular formula C19H21N3OS2 B6574267 N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1049030-50-3

N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B6574267
CAS No.: 1049030-50-3
M. Wt: 371.5 g/mol
InChI Key: ZLYZIQUKBHDHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a thiazole-based compound featuring a thiophene-substituted thiazole core linked to a 4-(dimethylamino)phenyl group via a propanamide bridge. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its bioisosteric properties and metabolic stability. The dimethylamino group on the phenyl ring may improve solubility and influence pharmacokinetic properties through its electron-donating effects.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-13-20-19(16-5-4-12-24-16)17(25-13)10-11-18(23)21-14-6-8-15(9-7-14)22(2)3/h4-9,12H,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYZIQUKBHDHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 4-(dimethylamino)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several thiazole derivatives documented in the literature. A comparative analysis is provided below:

Compound Name/Structure Core Structure Key Substituents Notable Features
Target Compound Thiophene-Thiazole N-(4-(dimethylamino)phenyl)propanamide Electron-rich thiophene enhances π-stacking potential
4-Methyl-2-phenylthiazole derivatives (e.g., 7b, 11) Phenyl-Thiazole Hydrazone, thiadiazole, or α-halo adducts Phenyl group provides hydrophobic interactions; IC50 = 1.61–1.98 μg/mL (HepG-2)
(Z)-N-(4-(2-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiadiazocin-Thiazole Fluorophenyl, dimethoxyphenyl, dibenzothiadiazocin Complex polycyclic framework; potential for multi-target activity

Key Observations :

  • Thiophene vs.
  • Propanamide Linker : The propanamide bridge in the target compound is structurally analogous to derivatives in , which employ similar linkages for spatial orientation of pharmacophoric groups.
  • Dimethylamino Group: This substituent, absent in and ’s compounds, could enhance water solubility and modulate receptor interactions via its basicity.

Structure-Activity Relationship (SAR) Analysis

Key SAR trends from analogous compounds inform hypotheses about the target’s activity:

  • Thiazole Substituents: demonstrates that electron-withdrawing groups (e.g., hydrazones) enhance anticancer potency. The target’s thiophene (electron-donating) may require compensatory structural features (e.g., the dimethylamino group) for optimal activity .
  • Aromatic Interactions: The dimethylaminophenyl group’s planar structure may engage in π-π stacking or hydrogen bonding, akin to fluorophenyl and dimethoxyphenyl groups in ’s derivatives .

Biological Activity

N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions involving thiourea derivatives and haloketones.
  • Attachment of the Thiophene Ring : Utilizes cross-coupling reactions, such as Suzuki or Stille coupling.
  • Formation of the Amide Bond : Finalized by reacting intermediates with 4-(dimethylamino)benzoyl chloride under basic conditions.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains, demonstrating significant bactericidal activity:

CompoundBacterial StrainViability (%) after 48h
This compoundMSSA61.2
VancomycinMSSA56
DaptomycinMSSA76.7

These results suggest that the compound exhibits comparable or superior antimicrobial activity to established antibiotics like vancomycin and daptomycin, particularly against Methicillin-sensitive Staphylococcus aureus (MSSA) .

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may interact with specific molecular targets involved in cell proliferation and apoptosis:

  • Mechanism of Action : The compound potentially modulates signaling pathways related to cancer cell growth and survival.
  • Cell Line Studies : In vitro studies have shown cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its pharmacological properties:

Structural VariationEffect on Activity
Presence of Thiophene RingEnhances reactivity and biological activity
Dimethylamino GroupIncreases solubility and bioavailability

The unique combination of thiophene and thiazole rings contributes to the compound's diverse chemical properties, making it a valuable candidate for further development .

4. Case Studies

Several case studies have demonstrated the biological efficacy of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were evaluated for antimicrobial activity, revealing that modifications in substituents significantly influenced their efficacy against resistant bacterial strains .
  • Anticancer Research : Investigations into compounds with similar scaffolds have shown promising results in inhibiting tumor growth in preclinical models, supporting further exploration of this compound's potential in oncology .

5. Conclusion

This compound presents a compelling profile for both antimicrobial and anticancer applications. Its unique structural features enhance its biological activity, warranting further investigation into its pharmacological potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.